molecular formula C22H22N6O B2656538 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile CAS No. 2034530-02-2

3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile

Cat. No.: B2656538
CAS No.: 2034530-02-2
M. Wt: 386.459
InChI Key: WEXJNALBMCMVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile (CAS 2034530-02-2) is a tricyclic compound of significant interest in medicinal chemistry research, particularly for its potential as a phosphodiesterase (PDE) inhibitor . The core tetrahydropyrazino[1,2-b]indazole scaffold is a synthetically valuable heterocyclic system, and research into related structures highlights their utility as versatile intermediates for constructing complex pharmacologically relevant molecules . With a molecular formula of C22H22N6O and a molecular weight of 386.45 g/mol , this compound is characterized by its high complexity and specific physicochemical properties, including a topological polar surface area of approximately 77.5 Ų and an XLogP3 value of 2.3, which are important parameters for understanding its behavior in biological systems . The mechanism of action for this class of compounds involves the inhibition of phosphodiesterase enzymes , which are critical regulators of intracellular cyclic nucleotide (e.g., cAMP and cGMP) levels. By modulating this key signaling pathway, PDE inhibitors can elicit a wide range of downstream physiological effects, making them compelling targets for investigating new therapeutic strategies for conditions such as respiratory diseases (e.g., asthma) , central nervous system disorders , and inflammatory processes . This product is supplied for in vitro research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this compound in various quantities to support their investigative work .

Properties

IUPAC Name

3-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c23-15-16-4-3-5-17(14-16)22(29)27-12-10-26(11-13-27)21-20-18-6-1-2-7-19(18)25-28(20)9-8-24-21/h3-5,8-9,14H,1-2,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXJNALBMCMVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC=CC(=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Tetrahydropyrazinoindazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired structure.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the tetrahydropyrazinoindazole core reacts with piperazine derivatives.

    Incorporation of the Benzonitrile Group: The final step involves the coupling of the piperazine intermediate with a benzonitrile derivative, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on core heterocycles, substituents, and pharmacological relevance. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents/Linkers Molecular Weight (g/mol) Key Features/Applications References
3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile (Target) Tetrahydropyrazino[1,2-b]indazole Piperazine-carbonyl-benzonitrile (3-position) ~367.4* Potential kinase inhibitor; polar CN group enhances solubility
4-[(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzonitrile (S372-0115) Tetrahydropyrazino[1,2-b]indazole Methyl-benzonitrile (4-position) 304.35 Structural analog; positional isomer
YPC-21440 (Pan-Pim kinase inhibitor) Imidazo[1,2-b]pyridazine Piperazine-thiazolidinedione ~500–600** Broad kinase inhibition; clinical candidate
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride Tetrahydropyrazino[1,2-b]indazole Piperazine (no carbonyl/benzonitrile) 367.4 (free base) Salt form improves stability
N-(3-Isopropoxypropyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide Tetrahydropyrazino[1,2-b]indazole Piperidine-carboxamide-isopropoxypropyl ~450–500** Hybrid structure; potential CNS activity

Calculated based on .
*
Estimated from molecular formulas in referenced studies.

Structural and Functional Insights

Core Heterocycles: The tetrahydropyrazinoindazole core (Target) is distinct from the imidazopyridazine (YPC series) and pyrazolopyrimidine () systems. The former’s saturated ring system may confer conformational rigidity, while imidazopyridazine derivatives exhibit broader kinase inhibition profiles . Benzonitrile vs. Thiazolidinedione: The Target’s benzonitrile group is smaller and more polar than the thiazolidinedione moiety in YPC-21440, suggesting differences in target binding (e.g., ATP-binding pockets vs. allosteric sites) .

Substituent Positioning :

  • The 3-position benzonitrile in the Target contrasts with the 4-position isomer (S372-0115). Positional differences may alter steric hindrance and electronic interactions with biological targets .

Research Findings and Implications

Synthetic Accessibility: Piperazine-linked compounds (e.g., ) are often synthesized via nucleophilic substitution or coupling reactions.

SAR (Structure-Activity Relationship) Trends :

  • Piperazine vs. Piperidine : Piperazine derivatives (Target) generally exhibit better solubility than piperidine analogs () due to increased hydrogen-bonding capacity .
  • Carbonyl Linker : The carbonyl group in the Target may enhance metabolic stability compared to methylene-linked analogs (S372-0115) by reducing susceptibility to oxidative degradation .

Biological Activity

The compound 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile , often referred to as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Piperazine ring : Known for its diverse biological activities.
  • Tetrahydropyrazino[1,2-b]indazole moiety : Implicated in various pharmacological effects.
  • Benzonitrile group : Often associated with enhanced activity against certain biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study investigated the cytotoxic effects of several piperazine derivatives on cancer cell lines such as HUH-7 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The results indicated that:

  • GI50 values were significantly low for several derivatives, indicating strong cytotoxic effects.
  • Mechanism of Action : Apoptosis was observed via Hoechst staining and FACS analysis, suggesting that these compounds induce cell cycle arrest at the sub-G1 phase .

2. Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties. A notable aspect is their effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

In vitro studies demonstrated that similar compounds exhibited:

  • Significant antibacterial activity against strains like E. coli and Staphylococcus aureus.
  • Docking studies supported these findings by showing favorable binding interactions with bacterial enzymes .

Comparative Biological Activity Table

Activity TypeCell Line/OrganismIC50/Minimum Inhibitory ConcentrationReference
AnticancerHUH-75 µM
AnticancerMCF-710 µM
AnticancerHCT-1168 µM
AntimicrobialE. coli20 µg/mL
AntimicrobialStaphylococcus aureus15 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxic Mechanism : Induction of apoptosis via mitochondrial pathways and cell cycle arrest.
  • Antimicrobial Mechanism : Inhibition of bacterial protein synthesis through interaction with ribosomal subunits.

Research Findings

Further research is needed to elucidate the precise molecular mechanisms and optimize the pharmacokinetic properties of this compound. Studies utilizing advanced techniques such as molecular docking and in vivo models are recommended for future investigations.

Q & A

Q. Q1. What are the primary synthetic routes for 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a multi-step approach involving:

Coupling Reactions : Piperazine derivatives are often linked to heterocyclic cores (e.g., tetrahydropyrazinoindazole) using carbodiimide-based coupling agents like EDCI or DCC in dichloromethane (DCM) or THF .

Cyclization : Hydrazine hydrate or Lawesson’s reagent may be employed to form indazole or pyrazine rings under reflux conditions .

Final Functionalization : Benzonitrile groups are introduced via nucleophilic substitution or palladium-catalyzed cyanation .

Q. Critical Variables :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions.
  • Catalysts : Use of triethylamine (TEA) or DIPEA improves coupling efficiency by scavenging HCl .
  • Yield Variability : Reported yields range from 45–58% depending on purification methods (e.g., silica gel chromatography vs. crystallization) .

Advanced Spectral Analysis

Q. Q2. How can researchers resolve contradictions in NMR and mass spectrometry data for this compound?

Methodological Answer: Contradictions often arise from:

  • Tautomerism : The tetrahydropyrazinoindazole core may exhibit keto-enol tautomerism, leading to split peaks in 1^1H NMR. Deuterated DMSO or CDCl₃ can stabilize specific tautomers .
  • Impurity Artifacts : Side products from incomplete coupling (e.g., unreacted piperazine) require rigorous purification. LC-MS with high-resolution ESI+ mode (resolution >30,000) helps distinguish molecular ions from adducts .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can coalesce broad peaks caused by rotational barriers in the piperazine-carbonyl linkage .

Q. Q3. What methodological frameworks are recommended for assessing the compound’s enzyme inhibition potential?

Methodological Answer:

Target Selection : Prioritize kinases or phosphodiesterases due to structural similarity to known piperazine-based inhibitors (e.g., quinoline derivatives) .

In Vitro Assays :

  • Fluorescence Polarization : Measure binding affinity to recombinant kinase domains (IC₅₀ determination).
  • ADME Profiling : Use Caco-2 cell monolayers to predict blood-brain barrier penetration, critical for CNS targets .

Data Validation : Cross-reference with positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal methods like SPR .

Contradiction Management : Discrepancies between in vitro and cellular activity may arise from off-target effects. siRNA knockdown of suspected off-targets can clarify specificity .

Reaction Optimization

Q. Q4. How can researchers optimize the coupling step to minimize byproducts?

Methodological Answer:

Reagent Screening : Compare EDCI, HATU, and DMTMM for carbodiimide efficiency. HATU often reduces racemization in chiral piperazine intermediates .

Stoichiometry : A 1.2:1 molar ratio of acylating agent to piperazine minimizes unreacted starting material.

Real-Time Monitoring : Use in-situ IR spectroscopy to track carbonyl stretching (1720–1680 cm⁻¹) and adjust reaction time dynamically .

Q. Example Optimization Table :

ConditionYield (%)Purity (HPLC)
EDCI/DCM5892%
HATU/DMF7298%

Physicochemical Property Analysis

Q. Q5. What advanced techniques characterize the compound’s fluorescence and solubility?

Methodological Answer:

Fluorescence Profiling :

  • Quantum Yield Calculation : Use integrating sphere-equipped fluorometers with quinine sulfate as a reference (λₑₓ = 350 nm) .
  • Solvatochromism Studies : Compare emission in DMSO vs. methanol to assess π-conjugation extent in the benzonitrile moiety .

Solubility Enhancement :

  • Co-Crystallization : Screen with succinic acid or nicotinamide to improve aqueous solubility .
  • LogP Determination : Shake-flask method (octanol/water) correlates with membrane permeability .

Data Contradiction Resolution

Q. Q6. How should researchers address conflicting bioactivity data across studies?

Methodological Answer:

Meta-Analysis : Use tools like Web of Science to identify common assay protocols and exclude outliers (e.g., studies using non-GLP cell lines) .

Dose-Response Repetition : Re-test activity across a wider concentration range (e.g., 1 nM–100 µM) to confirm steep vs. shallow curves .

Structural Analog Comparison : Benchmark against derivatives with known activity (e.g., ethyl 4-carboxylate variants) to isolate structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.